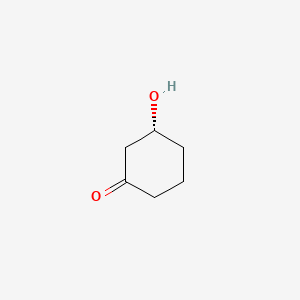

(R)-3-Hydroxy-cyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEVQGUWCLBRMJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Cyclic Ketones and Alcohols As Stereospecific Synthons

Chiral cyclic ketones and alcohols, such as (R)-3-Hydroxy-cyclohexanone, are crucial stereospecific synthons in organic chemistry. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The term "stereospecific" implies that the stereochemistry of the starting material dictates the stereochemistry of the product.

The dual functionality of hydroxycyclohexanones allows for a wide range of chemical transformations. cymitquimica.com The ketone group can undergo nucleophilic additions, reductions, and alpha-functionalization, while the hydroxyl group can be involved in esterification, etherification, and oxidation reactions. cymitquimica.com The fixed conformation of the cyclohexane (B81311) ring often allows for a high degree of control over the stereochemical outcome of these reactions. msu.edu

The presence of a chiral center, as in this compound, is of paramount importance. This inherent chirality can be transferred to new stereocenters created during a synthesis, a process known as asymmetric induction. msu.edu This makes chiral hydroxycyclohexanones powerful tools for constructing enantiomerically pure or enriched target molecules, which is particularly critical in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netrsc.org For instance, (S)-3-hydroxycyclohexanone is a precursor in the synthesis of certain vitamin D3 analogues known for their antiproliferative activities. researchgate.netrsc.org

Enantiospecificity and Stereoselectivity As Critical Parameters in Target Molecule Synthesis

Enantiospecificity and stereoselectivity are fundamental concepts in the synthesis of complex molecules. masterorganicchemistry.com Enantioselective synthesis, also known as asymmetric synthesis, is a process that favors the formation of one enantiomer over the other. wikipedia.org This is crucial because different enantiomers of a molecule can have vastly different biological activities. wikipedia.org

The use of chiral synthons like (R)-3-Hydroxy-cyclohexanone is a key strategy for achieving enantioselectivity. ethz.ch By starting with a molecule that already possesses a defined stereocenter, chemists can influence the stereochemical course of subsequent reactions. This "chiral pool" approach leverages the existing chirality to create new stereocenters with a predictable configuration. ethz.ch

Stereoselectivity, a broader term, refers to the preferential formation of one stereoisomer over another, including both enantiomers and diastereomers. masterorganicchemistry.com In the context of cyclic compounds like hydroxycyclohexanones, the rigid ring structure often leads to high diastereoselectivity. The incoming reagents may approach the molecule from the less sterically hindered face, resulting in the preferential formation of one diastereomer.

The table below illustrates the importance of stereoselectivity in the reduction of a substituted 1,3-cyclohexanedione (B196179), a related precursor to hydroxycyclohexanones. The choice of reducing agent and reaction conditions can significantly influence the ratio of cis to trans diastereomers in the resulting diol.

Table 1: Stereoselective Reduction of 1,3-Cyclohexanedione

| Reactant | Reducing Agent | Solvent | cis:trans Ratio | Reference |

|---|---|---|---|---|

| 1,3-Cyclohexanedione | Sodium borohydride (B1222165) | Tetrahydrofuran | 75:25 | google.com |

| 1,3-Cyclohexanedione | Sodium borohydride with Magnesium Sulfate | Tetrahydrofuran | 60:40 | google.com |

This level of control is essential for the efficient synthesis of complex target molecules with multiple stereocenters.

Evolution of Research Methodologies Pertaining to Chiral Cyclohexanone Derivatives

Biocatalytic and Chemoenzymatic Synthesis Methodologies

Biocatalysis leverages the inherent stereoselectivity of enzymes and whole microbial cells to perform chemical transformations. These methods are often lauded for their environmental compatibility and high efficiency in generating optically active molecules from prochiral or racemic precursors.

Whole-cell biotransformations utilize intact microbial cells as self-contained catalytic systems. This approach obviates the need for costly enzyme purification and cofactor regeneration, making it a practical and economically viable option for industrial-scale synthesis.

Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available biocatalyst for the asymmetric reduction of carbonyl compounds. eurekalert.org The reduction of the prochiral substrate 1,3-cyclohexanedione (B196179) to produce optically active 3-hydroxycyclohexanone is a well-documented application of this methodology. sphinxsai.com The transformation is carried out by dehydrogenase enzymes within the yeast cells, which stereoselectively transfer a hydride to one of the carbonyl groups. sphinxsai.com

Research has demonstrated that this biotransformation can yield highly optically pure products. For instance, the reduction of 1,3-cyclohexanedione using Baker's yeast immobilized in polyacrylamide gel has been shown to produce optically pure 3-hydroxycyclohexanone with an enantiomeric excess (ee) of 93.3%. researchgate.net The use of immobilized yeast offers several advantages, including simplified removal of the biocatalyst from the reaction mixture and the potential for its repeated use. sphinxsai.com

The vast biodiversity of marine environments presents an untapped reservoir of novel microorganisms with unique enzymatic machinery. nih.govresearchgate.net These organisms are often adapted to extreme conditions of salinity, pressure, and temperature, resulting in robust enzymes suitable for biocatalysis. researchgate.net

In the quest for enantiomerically enriched this compound, researchers have screened microorganisms isolated from marine sediments. researchgate.net A study involving the screening of twenty-six distinct strains revealed that seven could effectively catalyze the kinetic resolution of racemic 3-hydroxycyclohexanone via transesterification. researchgate.net The process involves the selective acylation of one enantiomer, allowing for the separation of the faster-reacting enantiomer from the unreacted one.

Using whole cells of the marine bacterium Serratia sp. with vinyl acetate (B1210297) as the acyl donor, (R)-3-hydroxycyclohexanone was successfully isolated with a high enantiomeric excess of 91% and a corresponding yield of 25%. researchgate.net This highlights the potential of exploring marine microbial diversity for discovering new and efficient biocatalysts for the production of valuable chiral compounds. nih.govresearchgate.net

Table 1: Stereoselective Resolution of Cyclic β-Hydroxy Ketones using Serratia sp.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Enantioselectivity (E-value) |

|---|---|---|---|---|

| rac-3-Hydroxycyclopentanone | (R)-3-Hydroxycyclopentanone | 27 | 92 | 37 |

| rac-3-Hydroxycyclopentanone | (S)-3-Acetoxycyclopentanone | 65 | 43 | |

| rac-3-Hydroxycyclohexanone | (R)-3-Hydroxycyclohexanone | 25 | 91 | 40 |

| rac-3-Hydroxycyclohexanone | (S)-3-Acetoxycyclohexanone | 67 | 39 | |

| rac-3-Hydroxycycloheptanone | (R)-3-Hydroxycycloheptanone | 30 | 96 | 75 |

| rac-3-Hydroxycycloheptanone | (S)-3-Acetoxycycloheptanone | 63 | 63 |

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme. In the context of producing this compound, lipases are frequently employed to resolve the racemic mixture of 3-hydroxycyclohexanone.

Lipase-catalyzed transesterification is a widely adopted method for the kinetic resolution of racemic alcohols. researchgate.net In this process, a lipase (B570770) selectively transfers an acyl group from an acyl donor (like vinyl acetate) to one of the enantiomers of the racemic alcohol at a much faster rate than to the other. researchgate.net This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

The resolution of racemic 3-hydroxycyclohexanone has been successfully achieved using this technique. researchgate.net By screening various lipases, researchers can identify the most effective biocatalyst for the desired separation. For example, lipases from Pseudomonas fluorescens (PFL), Pseudomonas cepacia (PCL), and Porcine Pancreatic Lipase (PPL-II) have all been shown to catalyze the transesterification of 3-hydroxycyclohexanone, preferentially acylating the (S)-enantiomer to leave the desired (R)-enantiomer as the unreacted alcohol. researchgate.net However, for isolation purposes, the focus is often on the enantiomerically pure acetate formed. In this case, the reaction yields (R)-3-oxocyclohexyl acetate, demonstrating the enzyme's ability to facilitate enantiomer separation. researchgate.net

The success of a lipase-catalyzed kinetic resolution is highly dependent on both the choice of enzyme and the structure of the substrate. The enantioselectivity (often expressed as the E-value) and the resulting enantiomeric excess of the products can vary significantly. researchgate.net

In the resolution of 3-hydroxycyclohexanone, different lipases exhibit varying degrees of efficiency. A study comparing PFL, PCL, and PPL-II found that PPL-II provided the highest enantioselectivity, yielding (R)-3-oxocyclohexyl acetate with an enantiomeric excess of 91% and an E-value of 32. researchgate.net In contrast, PFL and PCL resulted in lower ee values of 52% and 75%, respectively. researchgate.net This underscores the importance of screening a panel of biocatalysts to optimize the resolution.

Furthermore, the substrate's ring size can influence the reaction's outcome. Studies comparing the resolution of 3-hydroxycyclopentanone, 3-hydroxycyclohexanone, and 3-hydroxycycloheptanone using the same biocatalyst have shown different yields and enantioselectivities for each substrate. researchgate.net For instance, using Serratia sp., the resolution of 3-hydroxycycloheptanone achieved a higher E-value (75) and ee for the (R)-alcohol (96%) compared to 3-hydroxycyclohexanone (E-value 40, ee 91%). researchgate.net This demonstrates the broad, yet selective, nature of the substrate scope in these enzymatic reactions.

Table 2: Kinetic Resolution of 3-Hydroxycyclohexanone using Different Lipases

| Lipase | Product | Yield (%) | Enantiomeric Excess (ee, %) | Enantioselectivity (E-value) |

|---|---|---|---|---|

| PFL (Pseudomonas fluorescens lipase) | (R)-3-oxocyclohexyl acetate | 57 | 52 | - |

| PCL (Pseudomonas cepacia lipase) | (R)-3-oxocyclohexyl acetate | 39 | 75 | - |

| PPL-II (Porcine Pancreatic Lipase) | (R)-3-oxocyclohexyl acetate | 25 | 91 | 32 |

Lipase-Mediated Transesterification for Enantiomer Separation

Directed Evolution and Enzyme Engineering for Enhanced Selectivity

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. sphinxsai.commpg.de Directed evolution and rational enzyme engineering have further expanded the capabilities of natural enzymes, tailoring them for specific, non-natural transformations. mpg.deacs.org

Alcohol dehydrogenases (ADHs) are versatile biocatalysts that facilitate the reversible reduction of ketones to alcohols, utilizing nicotinamide (B372718) cofactors. frontiersin.org While wild-type ADHs often exhibit limitations in substrate scope or stereoselectivity, particularly with sterically demanding ketones, protein engineering can overcome these challenges. rsc.orgresearchgate.net

The primary strategy for engineering ADHs involves modifying amino acid residues within the substrate-binding pocket to reduce steric hindrance and fine-tune the active site's geometry. rsc.orgnih.gov For instance, iterative "shrinking mutagenesis," where bulky residues are systematically replaced with smaller ones, has been shown to enhance both activity and stereoselectivity. rsc.org In one study, an ADH from Lactobacillus kefiri (LkADH), which showed no activity towards bulky diaryl ketones, was engineered through five rounds of mutagenesis. The final mutant, seq5 (Y190P/I144V/L199V/E145C/M206F), demonstrated high activity and excellent stereoselectivity (>99% ee) for the (R)-alcohol product. rsc.org Molecular simulations revealed that these mutations eliminated steric clashes and created a more open binding loop. rsc.org

Directed evolution of the ADH from Thermoanaerobacter brockii (TbADH) has been successfully applied to the desymmetric reduction of 2,2-disubstituted cyclopenta-1,3-diones, producing chiral 3-hydroxycycloketones, which are structurally related to 3-hydroxy-cyclohexanone. rsc.org Through structure-guided mutagenesis of residues in the substrate tunnel, mutants with significantly improved activity and stereoselectivity were generated. rsc.org A notable success in this area includes a preparative cascade biotransformation involving a cyclohexene (B86901) oxide substrate, which yielded (R)-α-hydroxycyclohexanone in 98% enantiomeric excess (ee) and 70% isolated yield, demonstrating the practical utility of engineered ADHs. researchgate.net

| Enzyme/Mutant | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Excess (de, %) | Source |

|---|---|---|---|---|---|---|

| Engineered ADH | Cyclohexene Oxide | (R)-α-hydroxycyclohexanone | 70 | 98 | N/A | researchgate.net |

| TbADH Mutant Tb2 | Ethyl Secodione | (13R,17S)-ethyl secol | 94 | >99.5 | >99.5 | rsc.org |

| TbADH Mutant Tb3 | 2-cyanoethyl-2-methyl-3-hydroxycycloketone | (2R,3S)-ketol | 90 | >99 | 92 | rsc.org |

| LkADH Mutant seq5 | 4-chlorodiphenylketone | (R)-CPPO | High | >99 | N/A | rsc.org |

Cyclohexanone monooxygenases (CHMOs) are Baeyer-Villiger monooxygenases (BVMOs) that catalyze the oxidation of ketones to esters or lactones. researchgate.netfrontiersin.org These enzymes have been a key focus of directed evolution to alter their substrate range, regioselectivity, and enantioselectivity. omicsonline.orguni-stuttgart.de The regioselectivity of the Baeyer-Villiger oxidation is typically governed by the migratory aptitude of the groups attached to the carbonyl carbon, but in an enzyme's active site, steric and electronic interactions can override these rules. frontiersin.org

Engineering efforts have successfully manipulated the selectivity of CHMOs. For example, mutation of a conserved phenylalanine residue near the binding pocket can predictably alter the regioselectivity of lactone formation. frontiersin.org In one case, substituting three phenylalanine residues with alanine (B10760859) in CHMO from Arthrobacter sp. (CHMOArthro) reversed the regioselectivity of the oxidation of trans-dihydrocarvone by enlarging the substrate-binding pocket. frontiersin.org

A landmark example of modulating stereoselectivity involves the desymmetrization of 4-hydroxycyclohexanone (B83380). The wild-type CHMO from Acinetobacter sp. NCIMB 9871 shows poor enantioselectivity for this reaction, producing the (R)-lactone with only 9% ee. rsc.org Through directed evolution, a single point mutant, F432S, was identified that completely inverted the stereoselectivity, yielding the (S)-lactone with 79% ee. uni-stuttgart.dersc.org Similarly, mutation of residue W492 to alanine (W492A) in CHMO resulted in a significant drop in activity towards cyclohexanone but altered the enzyme's selectivity. mdpi.com These studies demonstrate that subtle changes in the enzyme's active site can lead to dramatic shifts in catalytic function, providing a pathway to creating biocatalysts for specific, desired enantiomers like this compound.

| Enzyme | Substrate | Product Enantiomer | Enantiomeric Excess (ee, %) | Source |

|---|---|---|---|---|

| Wild-Type CHMO | 4-Hydroxycyclohexanone | (R)-lactone | 9 | rsc.org |

| CHMO Mutant F432S | 4-Hydroxycyclohexanone | (S)-lactone | 79 | uni-stuttgart.dersc.org |

Design and Application of Alcohol Dehydrogenase Mutants for Ketone Reduction

Asymmetric Organocatalytic Approaches

Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, has become a third pillar of catalysis alongside biocatalysis and metal catalysis. unica.it It offers an environmentally benign and robust platform for synthesizing chiral molecules. unica.itajgreenchem.com

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety. nih.gov Asymmetric organocatalytic aldol reactions using cyclohexanone as a nucleophile provide a direct route to chiral 3-hydroxy-cyclohexanone derivatives. researchgate.netbeilstein-journals.org The most common mechanism involves the formation of a chiral enamine intermediate between the cyclohexanone and a chiral amine catalyst, typically a derivative of proline. beilstein-journals.org This enamine then attacks an aldehyde electrophile in a stereocontrolled manner.

A variety of organocatalysts have been developed for this transformation. L-proline and its derivatives are highly effective, often yielding the anti-diastereomer of the aldol product with high enantioselectivity. nih.govbeilstein-journals.org For example, reactions between cyclohexanone and various aromatic aldehydes catalyzed by novel bifunctional thiourea (B124793) organocatalysts derived from L-proline have achieved excellent diastereo- and enantioselectivities. ajgreenchem.com The stereochemical outcome is influenced by the catalyst structure and reaction conditions, including the solvent. cas.cn Notably, the addition of water can sometimes accelerate the reaction and improve enantioselectivities. ajgreenchem.comcas.cn

| Catalyst | Aldehyde | Solvent | Yield (%) | dr (anti:syn) | ee (anti, %) | Source |

|---|---|---|---|---|---|---|

| Cyclohexanediamine Triflate Salt | 4-Nitrobenzaldehyde | Cyclohexanone/H₂O | 93 | 95:5 | 97 | cas.cn |

| Cyclohexanediamine Triflate Salt | 2-Nitrobenzaldehyde | Cyclohexanone/H₂O | 95 | 96:4 | 98 | cas.cn |

| Bifunctional Thiourea Catalyst | 2-Nitrobenzaldehyde | DMF/H₂O | 85 | 90:10 | 90 | ajgreenchem.com |

| Bifunctional Thiourea Catalyst | 4-Cyanobenzaldehyde | DMF/H₂O | 80 | 85:15 | 85 | ajgreenchem.com |

The synthesis of chiral cyclic β-hydroxy ketones has driven the development of a diverse array of organocatalysts. researchgate.net Beyond the widely used proline-based catalysts, other structural motifs have proven effective. researchgate.netnih.gov Chiral diamines, which feature both primary and tertiary amine functionalities, have been successfully employed in direct aldol reactions. nih.gov

A more recent innovation is the use of P-stereogenic phosphinamides as powerful organocatalysts for the desymmetric enantioselective reduction of cyclic 1,3-diketones. acs.org This method provides access to chiral cyclic 3-hydroxy ketones bearing an all-carbon quaternary center with high enantioselectivity (up to 98% ee) and diastereoselectivity (up to 99:1 dr). acs.org The reaction proceeds via an active species formed between the phosphinamide and catecholborane. acs.org The development of these varied catalyst architectures, operating through different activation modes, provides a versatile toolkit for the asymmetric synthesis of complex cyclic molecules like this compound. researchgate.net

Enantioselective Aldol Reactions Involving Cyclohexanone Nucleophiles

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. cardiff.ac.uk The synthesis of this compound can be approached through several eco-friendly strategies.

Biocatalysis, as detailed in section 2.1.3, is inherently green. These reactions occur in water under mild conditions of temperature and pH, avoiding the need for harsh reagents or protecting groups. sphinxsai.com The use of whole-cell biocatalysts or immobilized enzymes further enhances sustainability by allowing for easy catalyst separation and reuse. sphinxsai.com For example, the biotransformation of 1,3-cyclohexanedione using immobilized Baker's Yeast in a polyacrylamide gel has been reported as an eco-friendly procedure to produce optically pure 3-hydroxy cyclohexanone (ee=93.3%). sphinxsai.com

Organocatalytic methods also offer green advantages. These catalysts are typically metal-free, reducing concerns about toxic metal contamination in the final product. ajgreenchem.com Many organocatalytic aldol reactions can be performed using water as a solvent or co-solvent, which significantly improves the environmental profile of the synthesis. cas.cngoogle.com Furthermore, electro-organic synthesis presents a reagent-free green pathway, where electrons act as the reducing agent. The synthesis of 3-hydroxy cyclohexanone from 1,3-cyclohexanedione has been demonstrated using stainless steel electrodes in an alkaline medium. sphinxsai.com The pursuit of synthetic routes starting from renewable, biomass-derived feedstocks, such as levoglucosenone, also aligns with green chemistry principles, though such routes for this specific target are still in development. nih.govfrontiersin.org

Electro-Organic Synthesis of Hydroxycyclohexanones

Electro-organic synthesis has emerged as a powerful and environmentally benign technique, utilizing electrons as traceless reagents to perform reductions or oxidations. sphinxsai.comrsc.orgosi.lv This approach avoids the need for stoichiometric chemical reductants or oxidants, which often generate significant waste. osi.lvcardiff.ac.uk

The synthesis of 3-hydroxycyclohexanone can be achieved through the electrochemical reduction of 1,3-cyclohexanedione. sphinxsai.com This process is typically conducted under galvanostatic (constant current) conditions in a divided H-type electrochemical cell. sphinxsai.com Research has demonstrated the effective use of stainless steel (SS-316) electrodes for this transformation in an alkaline medium. sphinxsai.com The reduction of 1,3-diketones is highly dependent on the pH of the solution and the material of the electrode. sphinxsai.com While this direct electrochemical method is efficient for producing the 3-hydroxycyclohexanone structure, published examples focus on the synthesis of the racemic mixture rather than a specific enantiomer. sphinxsai.com

| Parameter | Condition |

|---|---|

| Starting Material | 1,3-Cyclohexanedione |

| Apparatus | H-type cell with G-4 separator |

| Cathode | Stainless Steel (SS-316) |

| Anode | Stainless Steel (SS-316) |

| Mode | Galvanostatic (Constant Current: 1.0 A) |

| pH | 9.0 (Alkaline medium) |

| Supporting Electrolyte | 1M Sodium Acetate |

| Product | 3-Hydroxycyclohexanone |

Achieving enantioselectivity in such syntheses represents a more advanced challenge. Modern asymmetric electrosynthesis strategies often integrate chiral catalysts or mediators into the electrochemical process. mdpi.combeilstein-journals.org These can include chiral organocatalysts, such as proline derivatives or chiral primary amines, or transition metal complexes with chiral ligands. mdpi.combeilstein-journals.org These chiral inductors can influence the stereochemical outcome of the electron transfer process or subsequent bond-forming steps, making the synthesis of an enantiomerically enriched product like this compound theoretically feasible, though a specific protocol for this compound using asymmetric electrosynthesis is not prominently documented in the reviewed literature.

Microwave-Assisted Organic Synthesis (MAOS) for Related Cyclohexanone Derivatives

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction time, increased yields, and cleaner reaction profiles compared to conventional heating methods. chemicaljournals.comsemanticscholar.org This technology has been successfully applied to the synthesis of various cyclohexanone derivatives. researchgate.netugm.ac.id

A prominent example is the Claisen-Schmidt condensation of cyclohexanone with various benzaldehyde (B42025) derivatives to produce dibenzylidenecyclohexanone compounds. ugm.ac.idresearchgate.net This reaction, catalyzed by sodium hydroxide, proceeds with remarkable efficiency under microwave irradiation, achieving near-quantitative yields in minutes. ugm.ac.idresearchgate.net This demonstrates the power of MAOS to rapidly construct complex derivatives from a simple cyclohexanone core.

| Reactant 1 | Reactant 2 | Catalyst | Time | Yield |

|---|---|---|---|---|

| Cyclohexanone | 4-Methoxybenzaldehyde | NaOH (5 mmole) | 2 min | 100% |

| Cyclohexanone | Benzaldehyde | NaOH (5 mmole) | 2 min | 98% |

| Cyclohexanone | 3,4-Dimethoxybenzaldehyde | NaOH (5 mmole) | 2 min | 93% |

More pertinently to the synthesis of enantiomerically enriched compounds, MAOS has been successfully combined with asymmetric organocatalysis. Research has shown that the organocatalyzed cascade reaction between α,β-unsaturated ketones and nitroacrylates to form highly functionalized, chiral cyclohexane (B81311) derivatives can be significantly improved using microwave irradiation. researchgate.net This approach, using a Cinchona alkaloid-derived primary amine as the catalyst, not only shortens the reaction time from 48 hours to just 30 minutes but also improves the diastereomeric ratio and maintains high enantiomeric excess (ee). researchgate.net The application of microwave technology in this context even enabled the synthesis of complex cyclohexanones with four contiguous stereocenters and up to 99% ee. researchgate.net This highlights the potential of MAOS as a critical tool for developing efficient and highly stereoselective syntheses of chiral cyclohexanone derivatives.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 48 hours | 30 minutes |

| Diastereomeric Ratio (dr) | - | Improved (up to 80:20) |

| Enantiomeric Excess (ee) | Often >90% | High (up to 94%) |

Elucidation of Reaction Pathways in Enzymatic Conversions

Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical synthesis, often providing unparalleled stereoselectivity under mild reaction conditions. sphinxsai.com Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are highly effective for the asymmetric reduction of prochiral ketones to chiral alcohols. mdpi.comacs.org The formation of this compound via the enzymatic reduction of 1,3-cyclohexanedione is a prime example of such a transformation. sphinxsai.com Understanding the intricate mechanisms within the enzyme's active site is key to harnessing and optimizing this capability.

Active Site Characterization and Substrate Binding Models

The stereochemical outcome of an enzymatic reduction is determined by the precise orientation of the substrate within the chiral environment of the enzyme's active site. This site, a three-dimensional pocket lined with specific amino acid residues, binds the substrate in a preferred conformation, exposing one of the two faces of the prochiral carbonyl group to the hydride-donating cofactor, typically NADPH or NADH.

Molecular modeling and structural biology have provided significant insights into these interactions. For instance, in the reduction of cyclic ketones, the substrate is positioned such that the hydride transfer from the flavin cofactor (in the case of ene-reductases) or NAD(P)H (in ADHs) occurs preferentially to one face of the C=C or C=O bond. nih.gov The mechanism for alkene reduction by Old Yellow Enzymes (OYEs) is known to involve a hydride transfer from the reduced flavin (FMNH₂) to the β-carbon of the substrate and a proton transfer from a conserved tyrosine residue to the α-carbon. nih.gov This precise orchestration ensures high stereoselectivity.

The crystal structure of enzymes in complex with substrates or their analogues reveals the critical interactions that govern stereospecificity. nih.govacs.org For example, studies on cyclohexanone monooxygenase (CHMO), an enzyme that catalyzes Baeyer-Villiger oxidations on related cyclic ketones, have shown that the binding of a substrate can occur in multiple states. acs.orgacs.org The transition between these states, which can involve the rotation of the cofactor and migration of the substrate into the final catalytic position, determines the ultimate regio- and stereospecificity. acs.org

Furthermore, the power of this structural control is highlighted by protein engineering studies. A single amino acid mutation in the active site can dramatically alter or even invert the enantioselectivity of a reaction. In one notable case, a mutant of CHMO (F432S) was found to reverse the stereoselectivity in the desymmetrization of 4-hydroxycyclohexanone from favoring the (R)-product (9% ee) to the (S)-product (79% ee). rsc.org This demonstrates that subtle changes to the active site's architecture can have a profound impact on the non-covalent interactions that stabilize the transition state, thereby dicting which enantiomer is formed. acs.orgrsc.org

Cofactor Regeneration and Biocatalyst Immobilization Effects

A major economic and practical hurdle in the application of ADHs and KREDs for synthesis is their dependence on expensive nicotinamide cofactors (NADH and NADPH), which are consumed in stoichiometric amounts. matthey.comchempap.org To make these processes viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. matthey.com A widely adopted and highly efficient method is the "substrate-coupled" approach, where a second enzyme and a cheap sacrificial substrate are used to recycle the cofactor. chempap.org

A common and effective system pairs the primary ketoreductase with a glucose dehydrogenase (GDH), which oxidizes glucose to gluconic acid while reducing NADP⁺ to NADPH. mdpi.comacs.org This two-enzyme cascade system has been successfully developed for the asymmetric reduction of various keto esters and ketones. mdpi.com

To further enhance the practicality and stability of these biocatalytic systems, enzymes are often immobilized onto a solid support. mdpi.comnih.gov Immobilization offers several advantages:

Enhanced Stability : It can protect the enzyme from harsh conditions like organic solvents or extreme pH. mdpi.com

Reusability : The immobilized biocatalyst can be easily recovered from the reaction mixture and reused for multiple cycles, significantly reducing costs. mdpi.comacs.org

Process Simplification : It facilitates continuous processing in flow reactors and simplifies product purification. sphinxsai.comnih.gov

Economic Benefits : Co-immobilizing the primary enzyme (KRED) and the regenerating enzyme (GDH) can lower the required concentration of the expensive cofactor. nih.govnih.gov

Various immobilization techniques have been explored, including entrapment in polyvinyl alcohol (PVA) gels, covalent binding to resins, and affinity binding of histidine-tagged enzymes to metal-charged supports. mdpi.comnih.govacs.org For example, a co-immobilized system of ketoreductase and glucose dehydrogenase on a methacrylic resin showed excellent stability over 10 recycling batches in aqueous media. acs.org Such studies demonstrate that combining cofactor regeneration with enzyme immobilization creates robust and economically feasible systems for producing chiral alcohols like this compound. acs.orgacs.org

| Immobilization Method | Support Material | Key Findings | Reference |

|---|---|---|---|

| Entrapment | Polyvinyl alcohol (PVA) gel | System was reusable for 18 consecutive batches with minimal loss of activity. Storage at 4°C led to a significant decrease in activity. | mdpi.com |

| Affinity Interaction | His-Tag on Ni²⁺-charged Sepharose Agarose | Reduced the requirement for the NADP⁺ cofactor; achieved >95% substrate conversion in a semicontinuous flow reactor. | nih.govnih.gov |

| Affinity Interaction | His-Tag on Methacrylic Iminodiacetic Acid-Functionalized Resin | Provided up to a 4-fold increase in specific activity compared to other methods; excellent stability over 10 cycles in aqueous media. | acs.orgacs.org |

Stereochemical Rationalization in Organocatalyzed Transformations

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric reactions, has emerged as a powerful third pillar of catalysis alongside biocatalysis and metal catalysis. These catalysts are often inspired by enzymatic principles, using non-covalent interactions to create a chiral environment that directs the stereochemical outcome of a reaction.

Transition State Geometries and Stereofacial Selectivity

In organocatalyzed reactions, stereocontrol is achieved through the formation of transient, chiral intermediates that guide the approach of the reacting partners. For reactions involving cyclohexanone, proline and its derivatives are common catalysts. acs.org The catalyst typically reacts with the ketone to form a nucleophilic enamine intermediate. The stereoselectivity is then determined in the subsequent bond-forming step, where the chiral catalyst shields one of the enamine's faces.

The stereochemical outcome is often rationalized using transition state models. For aldol reactions involving cyclohexanone, chair-like transition state geometries are frequently proposed. researchgate.netuwindsor.ca In these models, the substituents of the chiral catalyst create significant steric hindrance, blocking one "face" of the reacting molecule (stereofacial selectivity). researchgate.net This forces the electrophile to attack from the less hindered face, leading to the preferential formation of one enantiomer. For example, in the Michael addition of cyclohexanone to maleimides catalyzed by a squaramide-tagged proline, a proposed transition state model shows the squaramide moiety directing the maleimide's approach to the Re face of the enamine formed between the catalyst and cyclohexanone. researchgate.net This control over the transition state geometry is fundamental to achieving high enantioselectivity.

Role of Non-Covalent Interactions in Asymmetric Induction

While steric hindrance provides a simple and powerful model, a deeper understanding reveals that high levels of asymmetric induction arise from a complex and subtle balance of non-covalent interactions (NCIs) within the transition state. acs.orgacs.org These weak interactions, including hydrogen bonding, π-stacking, and CH/π interactions, collectively stabilize the transition state leading to the major enantiomer while destabilizing the competing pathway. acs.orgmdpi.com

Bifunctional organocatalysts, such as thioureas or squaramides linked to a chiral amine scaffold, are designed to exploit these interactions. researchgate.netmdpi.com The thiourea or squaramide moiety acts as a hydrogen-bond donor, activating the electrophile and holding it in a specific orientation, while the amine moiety activates the nucleophile (e.g., by forming an enamine). mdpi.com This dual activation strategy precisely organizes the components in the transition state.

Computational studies have become invaluable for dissecting these subtle energetic contributions. rsc.org For example, Symmetry-Adapted Perturbation Theory (SAPT) analysis has been used to quantify the specific atom-to-atom interactions in a transition state. rsc.org Such studies have confirmed that specific hydrogen bonds (e.g., between a catalyst and a substrate's functional group) can be decisive for selectivity, while also revealing that what might intuitively be dismissed as steric repulsion can sometimes be a stabilizing π-π interaction. rsc.org Ultimately, the high enantioselectivity observed in many organocatalytic reactions is not due to a single dominant interaction but rather the sum of many favorable, weak NCIs that lower the energy of the desired stereochemical pathway. acs.orgacs.org

Intramolecular Rearrangements and Cyclization Mechanisms Relevant to Hydroxycyclohexanones

In addition to the direct reduction of pre-formed cyclic diketones, this compound and its derivatives can be synthesized via intramolecular cyclization reactions, where an acyclic precursor is transformed into the target cyclic structure. These reactions, often proceeding as a domino or tandem sequence, are highly efficient as they build molecular complexity and form multiple bonds in a single operation.

A prominent example is the tandem Michael-intramolecular aldol reaction. rsc.org This strategy has been used to synthesize enantioenriched 2,5,6-trisubstituted-3-hydroxy cyclohexanones. The process begins with an organocatalyzed Michael addition of a nucleophile, such as a diaryl-substituted acetone, to an α,β-unsaturated aldehyde (an enal). This first step creates a linear dicarbonyl intermediate. Under the reaction conditions, this intermediate does not isolate but proceeds to undergo a subsequent intramolecular aldol reaction. An enolate formed at one end of the intermediate molecule attacks the aldehyde carbonyl at the other end, forging the C-C bond that closes the six-membered ring and simultaneously generates the hydroxyl group. rsc.org

The stereochemical control in such tandem reactions can be complex. It has been shown that the stereoselection can be dependent on the reaction conditions, as only specific diastereomers of the Michael adduct may be able to cyclize effectively, while others might undergo a reversible retro-Michael reaction. rsc.org

Other types of intramolecular cyclizations are also relevant to the formation of cyclic scaffolds. These can be triggered by various means, including oxidation or radical generation. nih.govacs.org For instance, an enzyme can oxidize an unactivated C-H bond in a linear precursor to generate a radical or carbocation, which is then trapped by an internal nucleophile to form a ring. nih.gov While not all of these methods directly produce 3-hydroxycyclohexanone, they illustrate the powerful and versatile principle of using intramolecular reactions to construct the core cyclic framework from which it and other valuable chiral synthons can be derived.

Oxy-Cope andresearchgate.netresearchgate.net-Sigmatropic Rearrangements in Cyclohexenone Acid Synthesis

The synthesis of substituted cyclohexenone acids can be achieved through a pathway involving a hemiketal-oxy-Cope type researchgate.netresearchgate.net-sigmatropic rearrangement followed by an intramolecular aldol condensation. acs.orgnih.gov This sequence is crucial for establishing the stereochemistry of the final product. The oxy-Cope rearrangement, a variant of the Cope rearrangement, involves the reorganization of 1,5-dien-3-ols to form unsaturated carbonyl compounds. wikipedia.org The driving force for this reaction is often the formation of a stable carbonyl group through keto-enol tautomerization. wikipedia.org

The reaction can be initiated by the attack of an enolate tautomer of a pyruvate (B1213749) acid on an aromatic enone, leading to a hemiketal intermediate. acs.org This intermediate then undergoes an oxy-Cope type researchgate.netresearchgate.net-sigmatropic rearrangement. acs.org The stereochemical outcome of this rearrangement is dictated by the highly ordered, often chair-like, transition state, which facilitates chirality transfer. wikipedia.org Following the rearrangement and a proton transfer, a diketone intermediate is formed. acs.org

Table 1: Solvent Effects on Stereochemical Outcome and Yield

| Solvent System | Predominant Conformation | Isolated Yield |

| Alkaline tert-butanol (B103910) / toluene (B28343) (microwave) | anti | up to 86% |

| Alkaline water | anti and syn mixture | up to 98% |

Intramolecular Aldol Condensation Pathways

Intramolecular aldol reactions are a powerful tool for the formation of cyclic compounds, including cyclohexenone derivatives. libretexts.org When a dicarbonyl compound is treated with a base, an enolate is formed which can then attack the other carbonyl group within the same molecule. libretexts.orgyoutube.com For example, the base treatment of a 1,5-diketone like 2,6-heptanedione (B80457) leads to the formation of a cyclohexenone product. libretexts.org

The regioselectivity of the intramolecular aldol reaction is determined by which α-proton is abstracted to form the enolate. In unsymmetrical diketones, this can lead to different ring sizes. However, the thermodynamic stability of the resulting ring system often dictates the major product. libretexts.org For instance, the intramolecular aldol reaction of 2,5-hexanedione (B30556) yields the more stable five-membered ring product, 3-methyl-2-cyclopentenone, over the highly strained three-membered ring alternative. libretexts.org Similarly, 1,5-diketones preferentially form six-membered cyclohexenone rings. libretexts.org

The stereoselectivity of the aldol addition is also a critical aspect. The development of organocatalysts, such as L-proline and its derivatives, has enabled asymmetric aldol reactions, providing access to optically enriched β-hydroxy ketones. nih.gov These catalysts can mimic the function of class I aldolases by proceeding through an enamine mechanism. nih.gov The reaction of cyclic ketones like cyclohexanone can yield products with high diastereoselectivity and enantioselectivity, although in some cases, a mixture of diastereomers may be obtained. nih.gov

Rhodium Carbene-Initiated Domino Sequences for Polycyclic Compounds

Rhodium-catalyzed reactions involving carbene intermediates offer sophisticated pathways for constructing complex polycyclic systems. dicp.ac.cn These domino or cascade reactions involve a series of transformations initiated by the formation of a rhodium carbene from a diazo compound. dicp.ac.cn

One such sequence involves a rhodium(I)-catalyzed [(5 + 2) + 1]-cycloaddition/aldol reaction of dienylcyclopropanes. This process can generate linear triquinane skeletons. thieme-connect.de The stereochemical control in these reactions can be influenced by the geometry of the starting materials. For example, substrates with a Z-configured double bond in the alk-1-enylcyclopropane moiety selectively lead to cis-fused cycloaddition intermediates. thieme-connect.de

In other examples, rhodium carbene insertion into C-H bonds can initiate a cascade. For instance, a Rh(III)-catalyzed C-H activation/carbene insertion/Lossen rearrangement sequence has been developed. dicp.ac.cn Furthermore, rhodium-catalyzed intramolecular cycloadditions of carbonyl ylides, generated from diazoketones, with vinylsulfonates have been shown to produce polycyclic sultones with high diastereoselectivity under mild conditions. researchgate.net These reactions highlight the power of transition metal catalysis to orchestrate complex bond-forming events with a high degree of stereochemical control, which is essential for the synthesis of intricate molecules that may incorporate the 3-hydroxy-cyclohexanone motif.

Advanced Spectroscopic and Analytical Characterization for Enantiomer Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of (R)-3-Hydroxy-cyclohexanone. Both ¹H and ¹³C NMR provide critical data on the molecular framework and the spatial arrangement of atoms.

The ¹H NMR spectrum of 3-hydroxycyclohexanone (B1200884) provides detailed information about the protons within the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays a series of multiplets corresponding to the methylene (B1212753) protons of the cyclohexanone (B45756) ring, a distinct multiplet for the proton attached to the hydroxyl-bearing carbon (C-3), and a broad singlet for the hydroxyl proton which is exchangeable with D₂O. illinois.eduuliege.be The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying the unique carbon environments within the molecule. illinois.edu Key signals include the carbonyl carbon, the carbon bearing the hydroxyl group (C-3), and the other methylene carbons of the ring. The chemical shift of the carbonyl carbon is typically observed in the downfield region of the spectrum. uliege.be

Interactive Data Table: ¹H and ¹³C NMR Spectral Data for 3-Hydroxycyclohexanone

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 4.19 | m | H-3 | |

| ¹H | 2.85 | bs | -OH | |

| ¹H | 2.64 | dd | J = 4.0, 14.1 | H-2 (equatorial) |

| ¹H | 2.39 | dd | J = 7.5, 14.1 | H-2 (axial) |

| ¹H | 2.32 | t | J = 6.6 | H-6 |

| ¹H | 1.96-2.13 | m | H-4, H-5 | |

| ¹H | 1.65-1.83 | m | H-4, H-5 | |

| ¹³C | 210.61 | C-1 (C=O) | ||

| ¹³C | 69.63 | C-3 (CH-OH) | ||

| ¹³C | 50.37 | C-2 | ||

| ¹³C | 40.95 | C-6 | ||

| ¹³C | 32.67 | C-4 | ||

| ¹³C | 20.69 | C-5 |

Note: Data corresponds to racemic 3-hydroxycyclohexanone in CDCl₃. The NMR spectra of the (R) and (S) enantiomers are identical in a non-chiral solvent. illinois.edu

The cyclohexanone ring of this compound exists predominantly in a chair conformation to minimize steric strain. The hydroxyl group at the C-3 position can occupy either an axial or an equatorial position, leading to a conformational equilibrium between two chair forms. horiba.com The preferred conformation is influenced by various factors, including steric interactions and intramolecular hydrogen bonding. academie-sciences.fr In non-polar solvents, the conformer with the axial hydroxyl group can be stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. The ratio of the axial to equatorial conformers can be determined by analyzing the coupling constants of the proton at C-3 in the ¹H NMR spectrum. horiba.com The magnitude of the vicinal coupling constants (³J) between H-3 and the adjacent methylene protons at C-2 and C-4 is dependent on the dihedral angles, which differ for the axial and equatorial orientations according to the Karplus equation. nih.gov

1H NMR and 13C NMR Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups and conformational properties of this compound.

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. A strong, broad absorption band is typically observed in the region of 3300-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. uliege.be The broadness of this peak is indicative of hydrogen bonding. A sharp, intense absorption band appears in the range of 1700-1725 cm⁻¹, corresponding to the C=O stretching vibration of the ketone. edinst.comacs.org The exact position of this band can be influenced by the conformation of the ring and any intramolecular interactions. Other significant bands in the fingerprint region (below 1500 cm⁻¹) arise from C-C stretching and C-H bending vibrations. spectroscopyonline.com

Interactive Data Table: Characteristic FTIR Absorption Bands for 3-Hydroxycyclohexanone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-3500 | Strong, Broad | O-H Stretch | Hydroxyl |

| 2850-3000 | Medium | C-H Stretch | Aliphatic |

| 1709 | Strong, Sharp | C=O Stretch | Ketone |

| 1000-1200 | Medium | C-O Stretch | Alcohol |

Note: These are typical ranges and the exact peak positions can vary based on the sample state (e.g., neat, solution) and intermolecular interactions. uliege.beedinst.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₆H₁₀O₂, corresponding to a molecular weight of 114.14 g/mol . uliege.bespectroscopyonline.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 114.

The fragmentation of the molecular ion is influenced by the functional groups present. Common fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the loss of small neutral molecules. For 3-hydroxycyclohexanone, a prominent fragmentation would be the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 96 (M⁺ - 18). illinois.edu Further fragmentation of the cyclohexanone ring can lead to the loss of carbon monoxide (CO) or ethylene (B1197577) (C₂H₄), resulting in other characteristic fragment ions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. In EI-MS, the analyte is bombarded with high-energy electrons, typically at 70 eV, causing ionization and extensive fragmentation. uni-saarland.de The resulting mass spectrum displays the molecular ion (M+•) and a series of fragment ions, which provide a unique fingerprint of the molecule's structure.

For 3-Hydroxy-cyclohexanone, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (114.14 g/mol ). nih.govcymitquimica.com Common fragmentation pathways for cyclic ketones and alcohols under EI conditions include α-cleavage and dehydration. nih.govmiamioh.edu The fragmentation of cyclohexanone derivatives often involves the initial ionization of the nitrogen atom, followed by α-cleavage of the C1-C2 bond in the cyclohexanone ring to stabilize the positive charge. nih.gov A key fragmentation pattern for cyclohexanols involves the loss of a water molecule ([M-H₂O]⁺·). aip.org

The mass spectrum of 3-Hydroxy-cyclohexanone would likely exhibit characteristic fragment ions resulting from these processes. For instance, the loss of a water molecule would produce a peak at m/z 96. Further fragmentation of the cyclohexene-like radical cation could occur. aip.org The fragmentation of the ring structure itself can also lead to a variety of smaller charged fragments. The base peak in the EI-MS spectrum of 3-hydroxycyclohexanone is observed at m/z 43. nih.gov

It is important to note that while EI-MS is excellent for structural elucidation, it does not differentiate between enantiomers as they have identical mass spectra.

Table 1: Predicted EI-MS Fragmentation for 3-Hydroxy-cyclohexanone

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 114 | [C₆H₁₀O₂]⁺· (Molecular Ion) | Electron Ionization |

| 96 | [C₆H₈O]⁺· | Loss of H₂O |

| 43 | [C₂H₃O]⁺ | Base Peak, likely from ring cleavage |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments. acs.org For this compound, with a molecular formula of C₆H₁₀O₂, the calculated exact mass is 114.0681 g/mol . nih.gov HRMS can confirm this elemental composition, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

In the context of identifying this compound, HRMS is invaluable for confirming the identity of the molecular ion and its fragment ions observed in the mass spectrum. This is particularly useful when analyzing complex mixtures or when trying to identify unknown compounds. nih.gov For example, if a fragment ion is observed at a nominal mass of m/z 96 in a standard mass spectrum, HRMS can determine its exact mass. If the measured exact mass is consistent with the elemental formula C₆H₈O, it provides strong evidence for the loss of a water molecule from the parent compound.

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ nih.gov |

| Calculated Exact Mass | 114.0681 Da nih.gov |

| Monoisotopic Mass | 114.068079557 Da nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com This hyphenated technique is widely used for the analysis of volatile and semi-volatile organic compounds. researchgate.netresearchgate.netphytopharmajournal.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the GC column. ijpsonline.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. ekb.egareeo.ac.ir

For the analysis of 3-Hydroxy-cyclohexanone, GC-MS can be used to separate it from other compounds in a mixture and provide its mass spectrum for identification. nih.gov The retention time of the compound in the GC column provides an additional layer of identification. The mass spectrum obtained will be identical to that from a direct insertion EI-MS analysis, showing the molecular ion and characteristic fragments. nih.govnih.gov

GC-MS is a powerful tool for confirming the presence and purity of 3-Hydroxy-cyclohexanone in a sample. taylorandfrancis.com However, standard GC columns are not capable of separating enantiomers. To analyze the enantiomeric composition of a sample containing (R)- and (S)-3-Hydroxy-cyclohexanone, a chiral GC column is required, as discussed in a later section.

Table 3: Typical GC-MS Parameters for Analysis

| Parameter | Typical Value |

| Column | DB-5MS or similar non-polar capillary column phytopharmajournal.com |

| Carrier Gas | Helium ijpsonline.com |

| Injection Mode | Split |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight |

Chiral Chromatography for Enantiomeric Excess and Purity Quantification

Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) and purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation of enantiomers. rsc.org The separation is achieved by using a column packed with a chiral stationary phase. Common CSPs for HPLC include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. rsc.orgsigmaaldrich.com

For the analysis of this compound, a suitable chiral HPLC method would involve selecting a CSP that provides good resolution of the two enantiomers. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. ajgreenchem.com The separated enantiomers are detected as they elute from the column, often by UV absorbance, and the ratio of their peak areas is used to calculate the enantiomeric excess. rsc.orgajgreenchem.com The development of chiral HPLC methods is essential for monitoring the stereochemical outcome of asymmetric syntheses and for quality control of enantiomerically pure compounds. researchgate.net

Table 4: Example Chiral HPLC Method Parameters

| Parameter | Typical Condition |

| Column | Chiralcel OD-H or similar polysaccharide-based column rsc.org |

| Mobile Phase | n-Heptane/i-Propanol mixture rsc.org |

| Flow Rate | 1.0 mL/min rsc.org |

| Detection | UV at 210 nm rsc.org |

Gas Chromatography (GC) on Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another powerful method for the enantiomeric separation of volatile chiral compounds. nih.gov Chiral GC columns often contain derivatized cyclodextrins as the chiral selector. sigmaaldrich.comazom.com These cyclodextrin (B1172386) derivatives form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their retention times. azom.com

The analysis of this compound by chiral GC would involve injecting a solution of the compound onto a chiral capillary column. researchgate.net The enantiomers would be separated based on their differential interactions with the chiral stationary phase, resulting in two distinct peaks in the chromatogram. nih.gov The integration of these peaks allows for the quantification of the enantiomeric excess. Chiral GC is known for its high resolution and sensitivity. azom.com

Table 5: Common Chiral Stationary Phases for GC

| Chiral Selector | Common Trade Names |

| Derivatized Cyclodextrins | Chirasil-Dex, Lipodex nih.govresearchgate.net |

| Chiral Metal Complexes | Metal 3-(trifluoroacetyl)-(1R)-camphorates azom.com |

Optical Rotation Measurements for Chiral Compound Verification

Optical rotation is a fundamental property of chiral compounds. wikipedia.org When plane-polarized light is passed through a solution of a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound. wikipedia.org The specific rotation, [α], is a standardized measure of this property and is defined as the observed rotation for a 1 g/mL solution in a 1 dm pathlength cell. wikipedia.orgethz.ch

For this compound, the measurement of its optical rotation provides a straightforward method to verify its chiral nature and to distinguish it from its enantiomer, (S)-3-Hydroxy-cyclohexanone, which will rotate plane-polarized light by an equal amount but in the opposite direction. wikipedia.org The specific rotation is also dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, and the solvent. acs.org

While optical rotation is a valuable tool for qualitative verification and for determining the enantiomeric excess of a sample if the specific rotation of the pure enantiomer is known, it is generally less accurate for precise quantitative measurements compared to chiral chromatography. libretexts.org However, its simplicity and speed make it an indispensable technique in chiral analysis. scielo.org.za

Table 6: Optical Rotation Properties

| Property | Description |

| Specific Rotation ([α]) | A fundamental, intensive property of a chiral compound. wikipedia.org |

| Dextrorotatory (+) | Rotates plane-polarized light clockwise. wikipedia.org |

| Levorotatory (-) | Rotates plane-polarized light counter-clockwise. wikipedia.org |

| Enantiomeric Excess (e.e.) | Can be estimated from the observed optical rotation. libretexts.org |

Computational Chemistry and Theoretical Modeling of R 3 Hydroxy Cyclohexanone

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the microscopic world of molecules. For (R)-3-hydroxy-cyclohexanone, these calculations elucidate the preferred three-dimensional arrangement of atoms and the energies associated with different conformations.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting molecular structures and properties. uci.educolumbia.edu By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. uci.educolumbia.edu

Geometry Optimization: The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For cyclic molecules like cyclohexanone (B45756) derivatives, this is crucial for determining the most stable conformation, which is typically a chair form. mdpi.com DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles of the optimized structure. researchgate.netmdpi.com These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. mdpi.com For instance, studies on similar cyclohexanone derivatives have shown good agreement between DFT-calculated geometries and those determined by X-ray crystallography. mdpi.comresearchgate.net

Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various modes of vibration, such as stretching, bending, and torsion of the chemical bonds. Theoretical vibrational spectra, which can be compared with experimental infrared (IR) and Raman spectra, are generated from these calculations. ijariie.com This comparison helps in the assignment of experimental spectral bands to specific molecular motions. researchgate.netlew.ro For example, the characteristic C=O stretching frequency in cyclohexanone derivatives is a prominent feature in their vibrational spectra. researchgate.netlew.ro Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors, which account for the approximations inherent in the theoretical model and the effects of the experimental environment.

Ab Initio Molecular Orbital Calculations for Conformational Equilibria

Ab initio molecular orbital methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate energies and are particularly useful for studying conformational equilibria. researchgate.netresearchgate.netnih.gov

For this compound, the primary conformational equilibrium of interest is between the two chair conformations where the hydroxyl group is in an axial or equatorial position. Ab initio calculations can be used to determine the relative Gibbs free energies of these conformers. researchgate.net The energy difference between the axial and equatorial conformers dictates their relative populations at a given temperature. researchgate.net Studies on substituted cyclohexanones have shown that the preference for the equatorial position is a general trend, although the presence of intramolecular interactions, such as hydrogen bonding, can influence this equilibrium. researchgate.net The accuracy of these calculations is dependent on the level of theory and the basis set used. researchgate.netnih.gov For instance, MP2 calculations with large basis sets like 6-311++G(d,p) are often employed to obtain reliable conformational energies. researchgate.net

Electronic Properties and Reactivity Prediction

The electronic structure of a molecule is key to understanding its reactivity and potential applications. Computational methods provide valuable tools to probe these properties.

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. irjweb.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical parameter for describing the chemical reactivity and stability of a molecule. irjweb.comedu.krd A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. edu.krdacs.org DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus the energy gap. irjweb.com This information is valuable for predicting how this compound might behave in chemical reactions.

Chemical Reactivity Indices: From the HOMO and LUMO energies, several chemical reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). icm.edu.pl

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap, it quantifies the resistance of a molecule to change its electron distribution. icm.edu.pl Hard molecules have a large energy gap, while soft molecules have a small gap. nih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These indices provide a quantitative framework for understanding and predicting the reactivity of this compound.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. icm.edu.plresearchgate.net The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. researchgate.net

Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. icm.edu.plresearchgate.net These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of high negative potential. Blue regions, on the other hand, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. icm.edu.plresearchgate.net The hydrogen atom of the hydroxyl group would likely be a site of positive potential. The MEP map provides a clear, three-dimensional picture of the molecule's reactivity landscape. mdpi.com

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics, such as frequency conversion and optical switching. arxiv.orgmdpi.com Computational chemistry can be used to predict the NLO properties of molecules, providing a way to screen potential candidates before undertaking costly and time-consuming experimental synthesis and characterization. arxiv.org

The key NLO properties of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order NLO responses, respectively. acs.orgmdpi.com These properties can be calculated using DFT methods. researchgate.net For a molecule to have a significant first hyperpolarizability, it must lack a center of inversion and typically possesses a push-pull electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. While this compound does not have an extended π-system, the presence of the carbonyl and hydroxyl groups can induce some degree of charge asymmetry, and computational studies can quantify its potential NLO response. metall-mater-eng.comrsc.org The calculated values of polarizability and hyperpolarizability can offer insights into the potential of this compound and its derivatives for NLO applications. acs.org

Theoretical Studies on Tautomerism and Stereoisomer Stability

Theoretical studies are instrumental in understanding the intrinsic properties of this compound, particularly its tautomeric forms and the stability of its different stereoisomers.

Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). masterorganicchemistry.com For cyclohexanedione derivatives, computational methods like Density Functional Theory (DFT) are employed to analyze this equilibrium. orientjchem.orgacs.org These studies calculate the thermodynamic properties of the tautomers in various environments, such as the gas phase and in different solvents, to predict which form is more stable. orientjchem.org

The stability of keto and enol tautomers is significantly influenced by the solvent. orientjchem.org Generally, polar solvents tend to stabilize the more polar keto tautomer. orientjchem.orgpku.edu.cn Computational studies on related cyclic diones, such as 1,3-cyclohexanedione (B196179), have shown that the diketo form is predominant in the gas phase. acs.org For other cyclic diketones, the influence of the solvent on the keto-enol tautomerization process can favor the formation of the enol form in more polar solvent mediums. semanticscholar.org Factors like substitution, conjugation, hydrogen bonding, and aromaticity can also significantly affect the keto-enol equilibrium. masterorganicchemistry.com

Table 1: Factors Influencing Keto-Enol Tautomeric Equilibria

| Factor | Description |

|---|---|

| Substitution | Substituted alkenes (enol form) are generally more stable. masterorganicchemistry.com |

| Conjugation | Conjugation of the enol's pi-bond with a neighboring pi system is a stabilizing factor. masterorganicchemistry.com |

| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com |

| Aromaticity | If the enol is part of an aromatic ring, the enol form is expected to dominate. masterorganicchemistry.com |

| Solvent Polarity | Polar solvents often stabilize the more polar keto tautomer. orientjchem.orgpku.edu.cn |

The stability of different stereoisomers of substituted cyclohexanes is primarily determined by the steric strain arising from the spatial arrangement of the substituents. In the chair conformation of cyclohexane (B81311), substituents can occupy either axial or equatorial positions. libretexts.org Generally, a conformation with a substituent in an equatorial position is more stable than one with the substituent in an axial position due to reduced 1,3-diaxial interactions. libretexts.org

For disubstituted cyclohexanes, the relative stability of cis and trans isomers depends on the conformational preferences of both substituents. libretexts.org The most stable conformation will be the one that minimizes steric interactions, which often means having the larger or bulkier group in an equatorial position. libretexts.orgmvpsvktcollege.ac.in Computational methods can be used to calculate the energy of different conformations and thus predict their relative stabilities. For instance, in 1,3-dimethylcyclohexane, the diequatorial conformer of the cis isomer is more stable than the diaxial conformer. libretexts.org

Table 2: General Principles of Stereoisomer Stability in Substituted Cyclohexanes

| Principle | Explanation |

|---|---|

| Equatorial Preference | Substituents preferentially occupy equatorial positions to minimize 1,3-diaxial steric strain. libretexts.org |

| Bulky Group Rule | The conformation with the bulkier group in the equatorial position is generally more stable. libretexts.orgmvpsvktcollege.ac.in |

| Cis/Trans Isomerism | The relative stability of cis and trans isomers is determined by the sum of steric interactions in their most stable chair conformations. libretexts.org |

Computational Analysis of Keto-Enol Tautomeric Equilibria in Cyclohexanedione Derivatives

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.net In the context of this compound, MD simulations can provide detailed insights into its interaction with enzymes. These simulations model the enzyme-substrate complex in a solvated environment, often using force fields like AMBER, and track the trajectory of each atom. japsonline.comunair.ac.id

Advanced Applications of R 3 Hydroxy Cyclohexanone As a Chiral Building Block

Development of Pharmaceuticals and Biologically Active Compounds

The demand for enantiomerically pure pharmaceuticals is a major driver of innovation in synthetic organic chemistry. (R)-3-Hydroxy-cyclohexanone has emerged as a valuable precursor in the synthesis of a wide range of biologically active compounds. beilstein-journals.orgcymitquimica.com

Precursor to Enantiomerically Pure Drug Candidates

The synthesis of single-enantiomer drugs is critical to ensure therapeutic efficacy and minimize potential side effects associated with the inactive or harmful enantiomer. This compound provides a chiral scaffold for the synthesis of various drug candidates. cymitquimica.comgoogle.com Its utility has been demonstrated in the preparation of intermediates for drugs targeting a range of diseases. The stereocenter at the 3-position serves as a control element for subsequent stereoselective transformations, ensuring the desired enantiomeric purity of the final active pharmaceutical ingredient (API). researchgate.net

Synthesis of 25-hydroxy-19-norvitamin D3 Analogues

Vitamin D analogues are an important class of compounds with applications in treating osteoporosis, psoriasis, and certain cancers. iiarjournals.orguniovi.es The synthesis of modified vitamin D analogues often requires chiral building blocks to construct the A-ring with the correct stereochemistry. While the (S)-enantiomer is more commonly cited as a precursor for 25-hydroxy-19-norvitamin D3 analogues, the principles of using a chiral hydroxy cyclohexanone (B45756) apply. researchgate.net The synthesis involves the coupling of an A-ring precursor, derived from a chiral hydroxycyclohexanone, with a CD-ring fragment. uw.edu.plnih.gov This convergent approach allows for the efficient assembly of complex vitamin D structures. uniovi.es

| Vitamin D Analogue Synthesis Component | Role of Chiral Hydroxycyclohexanone | Key Synthetic Step |

| A-Ring Precursor | Provides the chiral core for the A-ring of the vitamin D analogue. nih.gov | Wittig-Horner or Julia-Kocienski olefination to couple with the CD-ring fragment. uniovi.esuw.edu.pl |

| Stereochemical Control | The existing stereocenter directs the formation of subsequent stereocenters. | Enzymatic resolutions or asymmetric synthesis to obtain the enantiomerically pure starting material. researchgate.net |

Intermediates for Prostaglandins (B1171923)

Prostaglandins are a group of lipid compounds with diverse physiological effects, and their synthetic analogues are used as pharmaceuticals. google.commdpi.com The synthesis of prostaglandins often involves the construction of a cyclopentane (B165970) core with specific stereochemistry. kirj.ee Chiral building blocks like this compound can be transformed into key cyclopentane intermediates through ring-contraction methodologies. diva-portal.org The Corey lactone, a pivotal intermediate in many prostaglandin (B15479496) syntheses, can be accessed from such chiral precursors. mdpi.comdiva-portal.org

Role in Agrochemical Development

The need for more effective and environmentally benign agrochemicals drives research into new molecular scaffolds. Chiral compounds are of particular interest as they can exhibit higher potency and selectivity, potentially reducing the environmental impact. frontiersin.org this compound and its derivatives are explored as building blocks for novel herbicides and pesticides. cymitquimica.comgoogle.com The specific stereochemistry can lead to enhanced binding to the target enzymes or receptors in pests, while minimizing effects on non-target organisms.

Applications in Materials Science and Polymer Chemistry